molecular formula C17H17N3O2S B4556271 N-(4-acetylphenyl)-2-(phenylacetyl)hydrazinecarbothioamide

N-(4-acetylphenyl)-2-(phenylacetyl)hydrazinecarbothioamide

Cat. No.: B4556271
M. Wt: 327.4 g/mol
InChI Key: OCPFLQXXEUCDMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-2-(phenylacetyl)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C17H17N3O2S and its molecular weight is 327.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 327.10414797 g/mol and the complexity rating of the compound is 428. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Activity

  • Synthesis and Antioxidant Activity : Hydrazinecarbothioamides, including compounds similar to N-(4-acetylphenyl)-2-(phenylacetyl)hydrazinecarbothioamide, have been synthesized and evaluated for their antioxidant activity. These compounds demonstrated excellent antioxidant properties using the DPPH method (Barbuceanu et al., 2014).

Corrosion Inhibition

  • Corrosion Inhibition in Metals : Thiosemicarbazides, a category to which this compound belongs, have been studied as corrosion inhibitors for metals in acidic mediums. They show promising results in protecting metals like steel from corrosion (Ebenso, Isabirye, & Eddy, 2010).

Pharmaceutical Research

  • Anticonvulsant Properties : Research has been conducted on compounds structurally similar to this compound for their potential use as anticonvulsants. These compounds have shown significant results in seizure models, suggesting their potential in treating convulsions (Bhrigu et al., 2012).

Optical Applications

  • Optical Probes : Certain hydrazinecarbothioamide derivatives have been developed as dual-channel optical probes for detecting ions like Hg2+ and Ag+. These compounds offer a basis for the development of sensitive, selective optical sensors (Shi et al., 2016).

Antimicrobial and Antitumor Activity

  • Cytotoxicity Against Tumor Cells : Some derivatives of hydrazinecarbothioamide have been examined for their cytotoxic effects against human tumor cells. The study provides insights into the structure-activity relationship of these compounds (Soares et al., 2012).
  • Antibacterial Activity : Research on various substituted derivatives of hydrazinecarbothioamides, including compounds structurally akin to this compound, has demonstrated significant antibacterial properties, indicating their potential as antimicrobial agents (Kaur et al., 2011).

Properties

IUPAC Name

1-(4-acetylphenyl)-3-[(2-phenylacetyl)amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-12(21)14-7-9-15(10-8-14)18-17(23)20-19-16(22)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,19,22)(H2,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCPFLQXXEUCDMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=S)NNC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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